molecular formula C12H14INO4 B6316984 Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate CAS No. 502481-69-8

Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate

Cat. No.: B6316984
CAS No.: 502481-69-8
M. Wt: 363.15 g/mol
InChI Key: KMTGGJKKTTZZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-iodo-2-nitrophenyl)acetate typically involves the esterification of 2-(5-iodo-2-nitrophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules through substitution and reduction reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of nitro and iodine substituents on biological activity. It is also used in the development of potential pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-iodo-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The iodine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives with different biological activities .

Comparison with Similar Compounds

  • Tert-butyl 2-(5-bromo-2-nitrophenyl)acetate
  • Tert-butyl 2-(5-chloro-2-nitrophenyl)acetate
  • Tert-butyl 2-(5-fluoro-2-nitrophenyl)acetate

Comparison: Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and allows for the formation of a wider range of derivatives. Additionally, the nitro group provides a site for reduction, enabling the synthesis of amino derivatives with potential biological activity .

Properties

IUPAC Name

tert-butyl 2-(5-iodo-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO4/c1-12(2,3)18-11(15)7-8-6-9(13)4-5-10(8)14(16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTGGJKKTTZZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456778
Record name TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502481-69-8
Record name TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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